4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
CAS No.: 325724-68-3
Cat. No.: VC21295745
Molecular Formula: C10H13ClN2O3S
Molecular Weight: 276.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 325724-68-3 |
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Molecular Formula | C10H13ClN2O3S |
Molecular Weight | 276.74 g/mol |
IUPAC Name | 4-chloro-3-morpholin-4-ylsulfonylaniline |
Standard InChI | InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(12)7-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 |
Standard InChI Key | HJHVNNNCRKMFLQ-UHFFFAOYSA-N |
SMILES | C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Canonical SMILES | C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Introduction
Chemical Identity and Structure
4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine is an organic compound characterized by a phenylamine (aniline) backbone with chloro and morpholine-4-sulfonyl substituents. The compound is registered under CAS number 1126320-68-0 . As indicated by its name, the molecule contains three key structural components: a phenylamine core, a chloro group at the 4-position, and a morpholine-4-sulfonyl group at the 3-position.
Molecular Composition
The molecular structure comprises a benzene ring with an amino group (-NH₂), a chlorine atom, and a morpholine ring connected via a sulfonyl (-SO₂-) linkage. The morpholine component includes a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, creating a distinctive structural feature with important implications for the compound's properties and applications.
Physical and Chemical Properties
While the search results don't provide comprehensive data specifically for 4-chloro-3-(morpholine-4-sulfonyl)-phenylamine, we can infer some properties based on related compounds and chemical knowledge. The compound likely presents as a crystalline solid at room temperature, given the nature of similar aromatic sulfonamides.
Table 1: Estimated Physical Properties of 4-Chloro-3-(Morpholine-4-Sulfonyl)-Phenylamine
The compound's structure suggests it would exhibit chemical properties characteristic of both aromatic amines and sulfonamides, including:
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Reactivity of the primary amine group toward acylation, alkylation, and other transformations
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Electron-withdrawing effects from the sulfonyl group influencing reactivity patterns
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Potential hydrogen bonding through the sulfonamide, amine, and morpholine groups
Applications and Significance
Medicinal Applications
4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine is described as a chemical compound used for medicinal purposes . The presence of both sulfonamide and amine functional groups suggests potential pharmaceutical relevance, as these structural features are common in various therapeutic agents.
Sulfonamide-containing compounds historically have played significant roles as:
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Antibacterial agents
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Enzyme inhibitors
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Anti-inflammatory drugs
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Antihypertensive medications
The morpholine group may contribute to:
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Enhanced pharmacokinetic properties
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Improved bioavailability
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Specific receptor interactions
Research and Development Applications
The compound may serve as an important intermediate in the synthesis of more complex pharmaceutical agents or as a building block for medicinal chemistry research. Its structural features make it potentially valuable in structure-activity relationship studies and drug discovery programs focused on sulfonamide pharmacophores.
Supplier | Catalog Identifier | Notes |
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Pharmint | Not specified | Listed as "Chemical Compound used for Medicinal Purpose" |
Sigma-Aldrich | COM448679672 | Manufactured by Combi-Blocks, Inc. |
The compound appears to be available primarily for research and development purposes, with pricing typically available upon request from suppliers .
Related Compounds and Derivatives
Several structurally related compounds appear in the search results, providing context for understanding the chemical family to which 4-chloro-3-(morpholine-4-sulfonyl)-phenylamine belongs.
Structural Analogs
Some notable related compounds include:
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2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS: 379254-82-7) - An acetamide derivative with similar core structure
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4-(morpholine-4-sulfonyl)-phenylamine (CAS: 21626-70-0) - A non-chlorinated analog lacking the chloro substituent
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Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (CAS: 352668-16-7) - A methyl ester derivative with similar substitution pattern
These related structures suggest that 4-chloro-3-(morpholine-4-sulfonyl)-phenylamine may serve as a versatile scaffold for developing compounds with diverse properties and applications through functional group interconversions.
Research Significance and Future Directions
The presence of 4-chloro-3-(morpholine-4-sulfonyl)-phenylamine in commercial chemical catalogs indicates its relevance to ongoing chemical and pharmaceutical research. The compound's structural features make it potentially valuable in several research areas:
Medicinal Chemistry
The unique combination of functional groups present in this molecule provides multiple sites for further derivatization, potentially leading to the development of new bioactive compounds. The sulfonamide linkage, in particular, has historical significance in medicinal chemistry as a pharmacophore in various therapeutic agents.
Synthetic Methodology
As both a product of organic synthesis and a potential intermediate for more complex molecules, the compound may contribute to the development of new synthetic methodologies and reaction conditions for selective functionalization of aromatic systems.
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